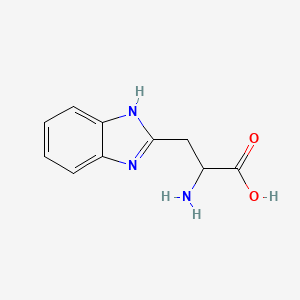

3-(1H-benzimidazol-2-yl)alanine

Descripción

Historical Context and Development

The development of 3-(1H-benzimidazol-2-yl)alanine emerged from systematic research efforts spanning several decades, beginning with fundamental studies on benzimidazole chemistry and amino acid modification. Early pioneering work in 1984 established the synthetic foundation for this class of heteroaromatic amino acids through innovative chiral synthesis methodologies. These initial investigations demonstrated the feasibility of generating novel heterocyclic aromatic amino acids based on the 3-(2-benzimidazolyl)alanine system through chiral synthesis from D- or L-aspartic acid precursors. The synthetic approach involved the strategic use of variously substituted ortho-phenylenediamines for condensation reactions with the beta-carboxyl function of alpha-benzyl N-(benzyloxycarbonyl)-D-aspartate, leading to a comprehensive series of amino acids with graded hydrophobicity characteristics.

The historical development continued through systematic exploration of benzimidazole derivative synthesis methodologies, with significant contributions documented in 1999 regarding the condensation of ortho-phenylenediamines with amino acids such as aspartic acid, serine, and histidine. These synthetic investigations established the fundamental understanding that benzimidazole derivatives could be efficiently generated through amino acid-mediated reactions, providing the mechanistic foundation for subsequent developments in this chemical class. The research trajectory demonstrated increasing sophistication in synthetic approaches, moving from basic condensation reactions to more complex multi-step syntheses that enabled precise control over stereochemistry and substitution patterns.

Patent literature from the 1970s reveals commercial interest in benzimidazole substituted alanines, particularly for their potential as antihypertensive agents. This early recognition of therapeutic potential provided additional impetus for continued research and development efforts in this chemical space. The patent documentation specifically described benzimidazol-5-yl alanine derivatives and their preparation methods, establishing intellectual property frameworks that supported further investigation and potential commercialization. The convergence of academic research initiatives with industrial development efforts created a robust foundation for sustained progress in understanding and utilizing these compounds.

Significance in Chemical and Biological Sciences

The scientific significance of this compound extends across multiple research domains, reflecting its unique dual nature as both a heterocyclic compound and an amino acid derivative. In chemical sciences, this compound serves as a valuable building block for the synthesis of more complex molecular architectures, enabling researchers to explore structure-activity relationships in systems that combine aromatic heterocyclic functionality with amino acid-derived chirality. The compound's versatility in chemical transformations, including oxidation, reduction, and substitution reactions, makes it particularly useful for medicinal chemistry applications where structural modification is essential for optimizing biological activity.

Biological significance emerges from the compound's ability to interact with biological targets through multiple mechanisms, combining the well-established biological activities of benzimidazole derivatives with the natural compatibility of amino acid structures in biological systems. Research has demonstrated that benzimidazole derivatives exhibit diverse biological activities including anti-inflammatory and anticancer properties, while the amino acid component provides enhanced biocompatibility and potential for incorporation into biological pathways. The compound's structural similarity to tryptophan, particularly in terms of steric bulk, suggests potential for interaction with tryptophan-binding sites in biological systems.

The compound's role as a research probe has proven particularly valuable in studies investigating protein-ligand interactions and enzyme mechanisms. Its unique structural features allow for specific binding interactions that can provide insights into biological recognition processes and molecular mechanisms. Recent investigations have explored its potential applications in studying DNA topoisomerase enzymes, where benzimidazole derivatives have shown promise as enzyme inhibitors. Additionally, the compound's ability to undergo various chemical modifications makes it suitable for the development of fluorescent probes and other analytical tools used in biological research.

Classification Within Benzimidazole-Amino Acid Derivatives

This compound occupies a distinctive position within the broader classification of benzimidazole-amino acid derivatives, representing a specific structural arrangement where the benzimidazole ring is attached to the beta-carbon of an alanine residue. This compound falls within the category of non-proteinogenic amino acids, which are distinct from the twenty-two proteinogenic amino acids naturally encoded in organismal genomes. Over 140 non-proteinogenic amino acids occur naturally in proteins, and thousands more have been synthesized in laboratory settings, with this compound representing an important example of synthetically derived amino acid analogs.

The structural classification of this compound can be analyzed through multiple organizational frameworks. From a heterocyclic chemistry perspective, it belongs to the benzimidazole family, which consists of aromatic bicyclic molecules where a benzene ring is fused to the 4,5 positions of an imidazole ring. The benzimidazole moiety provides the compound with characteristic electronic properties and potential for diverse substitution reactions on either the benzene ring or the nitrogen atoms. From an amino acid chemistry perspective, the compound represents an alanine derivative where the methyl side chain has been replaced with a more complex benzimidazole-containing group, significantly altering the physicochemical properties while maintaining the fundamental amino acid backbone.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Chemical Class | Benzimidazole-Amino Acid Hybrid | Bicyclic aromatic heterocycle linked to amino acid backbone |

| Amino Acid Type | Non-proteinogenic | Not naturally encoded in genetic systems |

| Structural Similarity | Tryptophan Analog | Similar steric bulk and aromatic character |

| Functional Groups | Primary amine, carboxylic acid, imidazole | Multiple sites for chemical modification |

| Stereochemistry | Chiral at alpha-carbon | Available in both R and S configurations |

The compound's classification within tridentate ligand systems represents another important organizational framework, particularly relevant for coordination chemistry applications. The presence of nitrogen atoms in the benzimidazole ring, combined with the amino and carboxyl groups of the alanine backbone, creates multiple coordination sites that can function as 'N,N,O' donor ligands in metal complexation reactions. This classification has proven particularly valuable in developing new materials and catalysts where metal coordination plays a crucial role in functionality.

Propiedades

IUPAC Name |

2-amino-3-(1H-benzimidazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERIWNMZWSIKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 3-(1H-benzimidazol-2-yl)alanine. Research indicates that compounds with similar structures exhibit efficacy against various pathogens. For instance, modifications to the benzimidazole ring can significantly enhance biological activity, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents.

Anticancer Research

The compound has also shown promise in anticancer research. Studies indicate that it can inhibit specific cancer cell lines, potentially through mechanisms involving receptor tyrosine kinase inhibition. The structure-activity relationship (SAR) of related compounds has been explored to identify effective analogs for cancer treatment .

Enzyme Inhibition Studies

Research has focused on the binding affinities of this compound with various enzymes and receptors involved in disease processes. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential. For example, studies have highlighted its role as a c-ABL inhibitor, which is significant in treating certain types of leukemia .

Material Science Applications

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be utilized in creating novel materials with specific properties, making it valuable in both academic research and industrial applications.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine | Benzoxazole derivative | Known for antimicrobial properties |

| 1H-benzimidazole | Simple benzimidazole | Serves as a precursor for various derivatives |

| 5-(1H-benzimidazol-2-yl)-L-alanine | Modified alanine | Exhibits different biological activities |

| 4-(phenylamino)-3-(1H-benzimidazol-2-yl)butanoic acid | Extended structure | Potentially more potent due to additional phenyl group |

This table illustrates how the specific arrangement of functional groups in this compound influences its biological activity, distinguishing it from other compounds.

Study on Antibacterial Activity

A recent study synthesized several derivatives of benzimidazole and phthaloylamino acids, including this compound. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . These findings underscore the compound's potential as an antimicrobial agent.

Research on Cancer Cell Lines

Another study investigated the effect of this compound on different cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively, suggesting its utility in developing anticancer therapies . The SAR analysis revealed that slight modifications could enhance its efficacy further.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(1H-benzimidazol-2-yl)alanine is highlighted through comparisons with analogous benzimidazole- and amino acid-derived compounds.

Benzisothiazol-3(2H)-one and Oxadiazole Derivatives

Compounds such as 2,2’-dithiodibenzoyl bis-alanine methyl ester (3a) and methyl 2-(3-oxo-1,2-benzisothiazol-3(2H)-2-yl)-propanoic acetate (4a) () share amino acid ester linkages but replace benzimidazole with benzisothiazolone. Key differences include:

- Physical Properties : These derivatives exhibit higher melting points (e.g., 165–192°C for 3b-d ) compared to the hydrochloride salt of this compound, which is hygroscopic and lacks a reported melting point .

- Reactivity : The thioester and oxadiazole groups in these compounds enable nucleophilic substitution, whereas the alanine moiety in the target compound favors acid-base reactions and metal coordination .

Benzimidazole-Based Inhibitors

Benzimidazole derivatives like N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine (compound 10244308, ) demonstrate strong binding affinities (−7.3 kcal/mol) against MRSA targets.

Quinoline-Benzoimidazole Hybrids

N-Alkyl-3-(1H-benzimidazolyl)-2-chloroquinoline derivatives () feature a chlorinated quinoline ring, enabling π-π stacking and halogen bonding. The chlorine atom at position 2 enhances electrophilicity, contrasting with the alanine group’s nucleophilic amine .

Metal-Coordination Compounds

The copper(I) complex [Cu(C10H9N2O2)(C10H10N2O2)] () utilizes a propanoic acid chain instead of alanine. The longer chain increases flexibility in metal coordination, while the alanine variant’s shorter backbone may favor tighter binding but reduce steric accessibility .

Cyclopropyl-Substituted Benzimidazoles

3-(1H-Benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid () incorporates a cyclopropyl group, introducing steric hindrance and rigidity. This contrasts with the alanine side chain’s conformational flexibility, which may enhance adaptability in hydrogen-bonding networks .

Triazole and Pyrazole Analogues

Triazolo-thiadiazine derivatives () and 3-(1H-pyrazol-1-yl)alanine () replace benzimidazole with triazole or pyrazole rings.

Métodos De Preparación

Condensation Reaction of Benzimidazole with Alanine

The most common synthetic route involves the condensation of benzimidazole derivatives with alanine or alanine derivatives under acidic catalysis. This method typically proceeds via:

- Activation of the carboxyl group of alanine (or its ester/acid chloride derivative).

- Nucleophilic attack by the benzimidazole nitrogen at the alanine α-carbon.

- Formation of the C–N bond linking the benzimidazole ring to the alanine moiety.

This reaction is often carried out in the presence of acid catalysts such as hydrochloric acid or ammonium chloride, which facilitate the condensation and cyclization steps.

Stepwise Synthesis via Intermediate Formation

An alternative approach involves:

- Synthesis of 2-aminobenzimidazole intermediates from o-phenylenediamine and carboxylic acid derivatives (e.g., chloroacetic acid).

- Subsequent coupling of these intermediates with alanine or alanine derivatives through nucleophilic substitution or amidation reactions.

This method allows for better control over substitution patterns and purity of the final product.

Detailed Preparation Methodologies

Synthesis via Direct Condensation

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Benzimidazole + Alanine + Acid catalyst (e.g., HCl) | Condensation reaction under reflux or heating conditions | Moderate to high yield; purification by recrystallization or chromatography |

| 2 | Purification | Recrystallization from suitable solvents (e.g., ethanol, water) | High purity product obtained |

This method is straightforward and suitable for laboratory-scale synthesis. The acid catalyst promotes the formation of the benzimidazole-alanine bond, and the reaction is typically monitored by spectroscopic methods (IR, NMR).

Synthesis via Intermediate Benzimidazole Derivatives

This two-step method allows for the synthesis of derivatives with varied substitution on the benzimidazole ring, enabling structure-activity relationship studies.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic bands for benzimidazole ring and amino acid functional groups (e.g., NH stretching, C=O stretching).

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of benzimidazole protons and alanine backbone.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point Determination: Used to assess purity and identity.

These techniques are routinely employed to verify the successful synthesis of this compound and its derivatives.

Comparative Table of Preparation Methods

Research Findings and Optimization

- Studies have shown that the choice of catalyst and solvent significantly affects yield and purity. For example, ammonium chloride in chloroform at 80–90°C is effective for benzimidazole ring formation.

- Use of coupling agents like carbodiimides improves the efficiency of the amide bond formation between benzimidazole intermediates and alanine derivatives.

- Purification by recrystallization from ethanol or water is preferred to avoid decomposition.

- Spectroscopic data confirm the integrity of the benzimidazole ring and the amino acid moiety, essential for biological activity.

Q & A

Advanced Research Question

- Ligand Design : Use the benzimidazole nitrogen and carboxylate oxygen as chelating sites. Prepare complexes by reacting the ligand with metal salts (e.g., Cu(NO3)2 or CoCl2) in methanol/water (1:1) at 60°C .

- Characterization :

- UV-Vis Spectroscopy : Monitor d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm).

- EPR : Analyze Cu(I/II) oxidation states (g∥ ≈ 2.2–2.3 for Cu(II)).

- Single-Crystal XRD : Resolve coordination geometry (e.g., distorted tetrahedral for Cu(I) complexes) .

How can discrepancies in reported crystallographic data for benzimidazole-containing compounds be systematically addressed?

Advanced Research Question

- Validation Tools : Cross-check using PLATON (e.g., ADDSYM for missed symmetry) and check for pseudosymmetry in SHELXL .

- High-Resolution Data : Collect data to θ > 25° and ensure redundancy (Rint < 0.03) to minimize errors .

- Comparative Analysis : Benchmark against known isostructural analogs (e.g., [Cu(C10H9N2O2)(C10H10N2O2)] in C2/c space group) to identify deviations in unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.